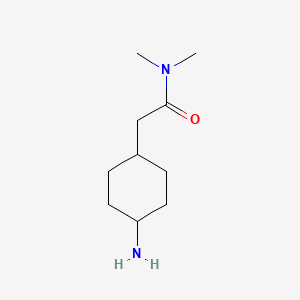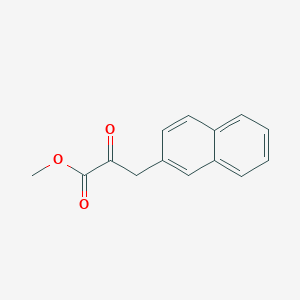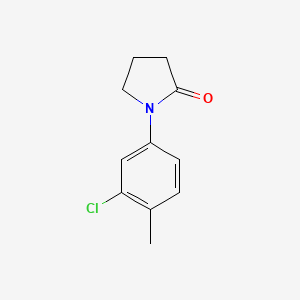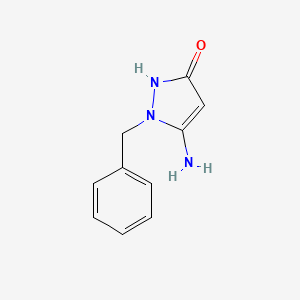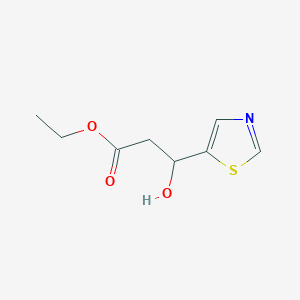
Ethyl 3-Hydroxy-3-(5-thiazolyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-Hydroxy-3-(5-thiazolyl)propanoate is a chemical compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-Hydroxy-3-(5-thiazolyl)propanoate typically involves the reaction of ethyl acetoacetate with thioamide derivatives under specific conditions. One common method includes the use of a base such as sodium ethoxide in ethanol, followed by heating the mixture to promote cyclization and formation of the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-Hydroxy-3-(5-thiazolyl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of ethyl 3-oxo-3-(5-thiazolyl)propanoate.
Reduction: Formation of ethyl 3-hydroxy-3-(5-thiazolidinyl)propanoate.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-Hydroxy-3-(5-thiazolyl)propanoate has several applications in scientific research:
Medicinal Chemistry: Used as a building block for synthesizing potential drug candidates with antimicrobial, antifungal, and anticancer properties.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: Investigated for its role in enzyme inhibition and receptor binding studies.
Wirkmechanismus
The mechanism of action of Ethyl 3-Hydroxy-3-(5-thiazolyl)propanoate involves its interaction with specific molecular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions with biological macromolecules, influencing their activity. This compound may inhibit enzymes or modulate receptor activity, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 3-Hydroxy-3-(2-thiazolyl)propanoate
- Ethyl 3-Hydroxy-3-(4-thiazolyl)propanoate
- Ethyl 3-Hydroxy-3-(5-oxazolyl)propanoate
Uniqueness
Ethyl 3-Hydroxy-3-(5-thiazolyl)propanoate is unique due to the specific positioning of the thiazole ring, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H11NO3S |
|---|---|
Molekulargewicht |
201.25 g/mol |
IUPAC-Name |
ethyl 3-hydroxy-3-(1,3-thiazol-5-yl)propanoate |
InChI |
InChI=1S/C8H11NO3S/c1-2-12-8(11)3-6(10)7-4-9-5-13-7/h4-6,10H,2-3H2,1H3 |
InChI-Schlüssel |
ZOQQOKLHTPVJSJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(C1=CN=CS1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-Pyrrolidinyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B13690608.png)


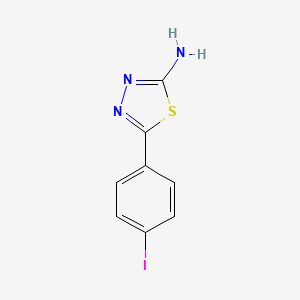
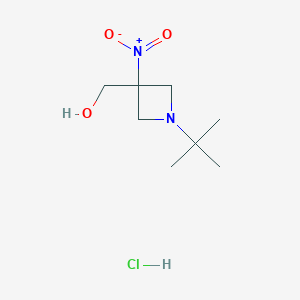
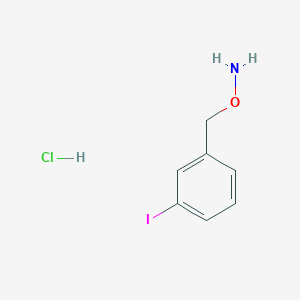
![Ethyl 2-Aminobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate](/img/structure/B13690676.png)
